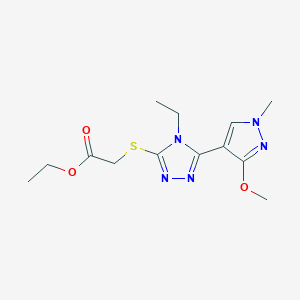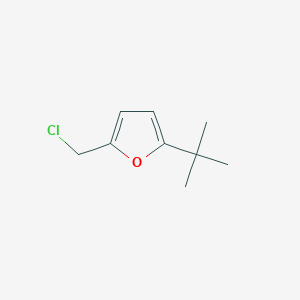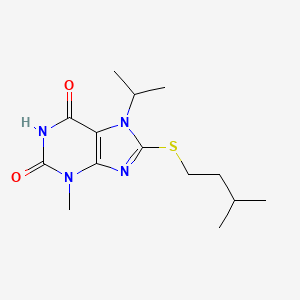![molecular formula C12H8Cl2F2N2S2 B2597138 6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline CAS No. 2470440-38-9](/img/structure/B2597138.png)
6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline” is an organic compound with the CAS Number: 2470440-38-9. It has a molecular weight of 353.24 and its IUPAC name is 6,6’-disulfanediylbis (3-chloro-2-fluoroaniline) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8Cl2F2N2S2/c13-5-1-3-7 (11 (17)9 (5)15)19-20-8-4-2-6 (14)10 (16)12 (8)18/h1-4H,17-18H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Applications De Recherche Scientifique
Synthesis and Characterization of Fluorinated Compounds
Research in the field of fluorinated compounds often involves the synthesis of novel molecules for potential applications in materials science, medicinal chemistry, and environmental studies. For example, the study on the synthesis of monofluorinated polychlorinated biphenyls (PCBs) for use as analytical standards showcases the importance of precise chemical synthesis techniques in creating compounds for specific scientific purposes, highlighting the utility of Suzuki-coupling methods for generating analogues of environmentally significant molecules (Sott, Hawner, & Johansen, 2008).
Applications in Materials Science
The development of materials with specific chemical functionalities can lead to advancements in technology and environmental remediation. For instance, the preparation and characterization of composite cation-exchange membranes for metal ion removal from aqueous solutions demonstrate the role of chemically synthesized materials in addressing environmental pollution. This research indicates the potential of using fluorinated polymers for the efficient removal of toxic metals like chromium (III) and copper (II) through processes like Donnan dialysis (Koseoglu, Kır, Özkorucuklu, & Karamızrak, 2010).
Catalysis and Chemical Reactions
The exploration of novel catalysts and reaction mechanisms is a key area of research in the chemical sciences. Aromatic disulfide metathesis, for example, presents a unique room-temperature dynamic covalent chemistry that can be utilized for the design of self-healing polymeric materials. This research underscores the potential for using specific chemical functionalities to create materials with novel properties, such as the ability to heal damage without external intervention (Rekondo et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
6-[(2-amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2F2N2S2/c13-5-1-3-7(11(17)9(5)15)19-20-8-4-2-6(14)10(16)12(8)18/h1-4H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOUMHBIICXXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1SSC2=C(C(=C(C=C2)Cl)F)N)N)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2F2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597055.png)
![1-(4-fluorophenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2597056.png)

![4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2597058.png)


![1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2597064.png)


![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2597068.png)



